3-chloro-N-{[2-({4-[(2-methylpropanoyl)amino]phenyl}carbonyl)hydrazinyl]carbonothioyl}-1-benzothiophene-2-carboxamide
Description
3-chloro-N-({2-[4-(isobutyrylamino)benzoyl]hydrazino}carbonothioyl)-1-benzothiophene-2-carboxamide is a complex organic compound with a molecular formula of C21H19ClN4O3S2 . This compound is characterized by its benzothiophene core, which is a sulfur-containing heterocycle, and various functional groups that contribute to its unique chemical properties.
Properties
Molecular Formula |
C21H19ClN4O3S2 |
|---|---|
Molecular Weight |
475.0 g/mol |
IUPAC Name |
3-chloro-N-[[[4-(2-methylpropanoylamino)benzoyl]amino]carbamothioyl]-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C21H19ClN4O3S2/c1-11(2)18(27)23-13-9-7-12(8-10-13)19(28)25-26-21(30)24-20(29)17-16(22)14-5-3-4-6-15(14)31-17/h3-11H,1-2H3,(H,23,27)(H,25,28)(H2,24,26,29,30) |
InChI Key |
FZNGYCPUPYMCQH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)C(=O)NNC(=S)NC(=O)C2=C(C3=CC=CC=C3S2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-({2-[4-(isobutyrylamino)benzoyl]hydrazino}carbonothioyl)-1-benzothiophene-2-carboxamide typically involves multiple steps, including the formation of the benzothiophene core, introduction of the chloro group, and subsequent functionalization with the isobutyrylamino and hydrazino groups. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high efficiency and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to achieve the desired quality and quantity of the compound .
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-({2-[4-(isobutyrylamino)benzoyl]hydrazino}carbonothioyl)-1-benzothiophene-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can target the carbonyl or nitro groups, leading to the formation of alcohols or amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, thiourea, and various amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Scientific Research Applications
3-chloro-N-({2-[4-(isobutyrylamino)benzoyl]hydrazino}carbonothioyl)-1-benzothiophene-2-carboxamide has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to enzyme inhibition, protein binding, and cellular signaling pathways.
Mechanism of Action
The mechanism of action of 3-chloro-N-({2-[4-(isobutyrylamino)benzoyl]hydrazino}carbonothioyl)-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context in which the compound is used, such as its role in enzyme inhibition or cellular signaling .
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-N-(4-{[(isobutyrylamino)carbonothioyl]amino}phenyl)benzamide
- 3-chloro-N-(2-(2-(4-chlorobenzylidene)hydrazino)-2-oxoethyl)benzamide
- 3-chloro-N-(1-(3-chloro-4-fluorobenzyl)-2-pyrrolidinone)
Uniqueness
3-chloro-N-({2-[4-(isobutyrylamino)benzoyl]hydrazino}carbonothioyl)-1-benzothiophene-2-carboxamide is unique due to its specific combination of functional groups and the benzothiophene core. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
